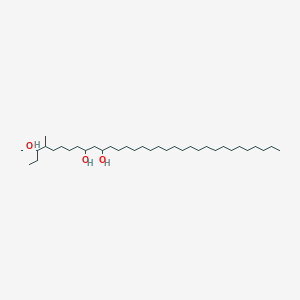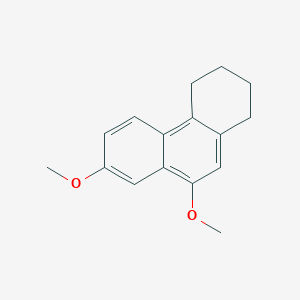
7,9-Dimethoxy-1,2,3,4-tetrahydrophenanthrene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7,9-Dimethoxy-1,2,3,4-tetrahydrophenanthrene is an organic compound belonging to the class of phenanthrenes. Phenanthrenes are polycyclic aromatic hydrocarbons consisting of three fused benzene rings. This compound is characterized by the presence of two methoxy groups at positions 7 and 9 and a tetrahydrophenanthrene core, which means it has four hydrogen atoms added to the phenanthrene structure, making it partially saturated.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7,9-Dimethoxy-1,2,3,4-tetrahydrophenanthrene can be achieved through various synthetic routes. One common method involves the hydrogenation of 7,9-Dimethoxyphenanthrene under specific conditions. The hydrogenation process typically requires a catalyst such as palladium on carbon (Pd/C) and hydrogen gas at elevated pressures and temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar hydrogenation processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
7,9-Dimethoxy-1,2,3,4-tetrahydrophenanthrene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Further reduction can lead to fully saturated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using Pd/C or other metal catalysts.
Substitution: Reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) under acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxygenated phenanthrene derivatives.
Reduction: Fully saturated phenanthrene derivatives.
Substitution: Halogenated or nitrated phenanthrene derivatives.
科学的研究の応用
7,9-Dimethoxy-1,2,3,4-tetrahydrophenanthrene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Investigated for its potential therapeutic applications due to its structural similarity to bioactive compounds.
作用機序
The mechanism of action of 7,9-Dimethoxy-1,2,3,4-tetrahydrophenanthrene involves its interaction with specific molecular targets and pathways. The methoxy groups and the tetrahydrophenanthrene core play crucial roles in its biological activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
Similar Compounds
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: An alkaloid with similar structural features but different biological activities.
1,2,3,4-Tetrahydrophenanthrene: Lacks the methoxy groups and has different chemical properties and reactivity.
Uniqueness
7,9-Dimethoxy-1,2,3,4-tetrahydrophenanthrene is unique due to the presence of methoxy groups at specific positions, which influence its chemical reactivity and biological activity. The tetrahydrophenanthrene core provides a partially saturated structure, distinguishing it from fully aromatic phenanthrenes.
特性
CAS番号 |
90036-62-7 |
|---|---|
分子式 |
C16H18O2 |
分子量 |
242.31 g/mol |
IUPAC名 |
7,9-dimethoxy-1,2,3,4-tetrahydrophenanthrene |
InChI |
InChI=1S/C16H18O2/c1-17-12-7-8-14-13-6-4-3-5-11(13)9-16(18-2)15(14)10-12/h7-10H,3-6H2,1-2H3 |
InChIキー |
WVBJBBBOTYKISM-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=C(C=C3CCCCC3=C2C=C1)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


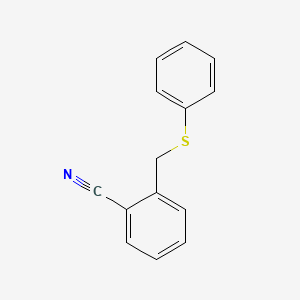

![Ethyl 4-[bis(acetyloxy)methyl]benzoate](/img/structure/B14364983.png)
![2-[(2-Aminophenyl)sulfanyl]cyclohexanol](/img/structure/B14364990.png)
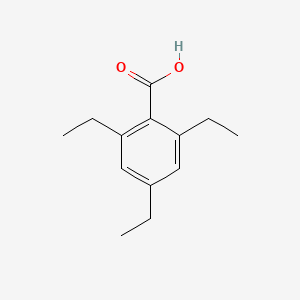
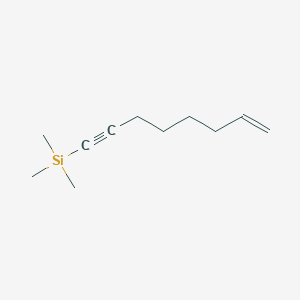
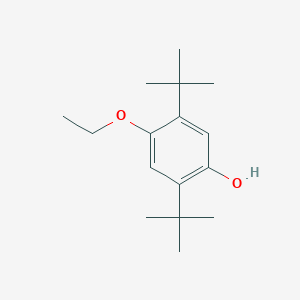
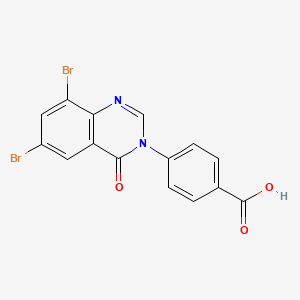
![Methyl 6-[formyl(pyridin-3-yl)amino]hexanoate](/img/structure/B14365019.png)
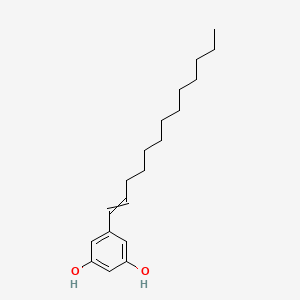


![Diethyl 2,2'-[1,4-phenylenebis(oxy)]dipropanoate](/img/structure/B14365040.png)
